molecular formula C9H21Cl2N3O B1402542 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-39-8

4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B1402542
CAS No.: 1361111-39-8
M. Wt: 258.19 g/mol
InChI Key: SDGUGZQHAADGKN-UHFFFAOYSA-N
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Description

4-Isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride (CAS 1361111-39-8) is a chemical compound supplied with a minimum purity of 98% and a molecular weight of 258.19 g/mol . Its molecular formula is C9H21Cl2N3O . The piperazine moiety is a privileged structure in medicinal chemistry and is frequently found in bioactive molecules and approved pharmaceuticals . Piperazine derivatives are valued in research for their ability to fine-tune the physicochemical properties of a molecule and serve as a scaffold to correctly position pharmacophoric groups for interaction with biological targets . The structural features of this compound, including its carboxamide and isopropyl substituents on the piperazine ring, make it a versatile building block (synthon) for the discovery and development of new therapeutic agents. Researchers utilize such compounds in various synthetic methodologies, including amide bond formation and reductive amination, to create more complex molecules for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions of 2-8°C are recommended to maintain the integrity of the product .

Properties

IUPAC Name

N-methyl-4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-7(2)12-5-4-11-8(6-12)9(13)10-3;;/h7-8,11H,4-6H2,1-3H3,(H,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUGZQHAADGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(C1)C(=O)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperazine-2-carboxylic Acid Derivatives

  • A common precursor is 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride , which can be prepared by catalytic oxidation of 4-picoline-2-carboxylic acid ethyl ester using phospho-molybdic acid and hydrogen peroxide, followed by reduction with palladium on charcoal in the presence of formamide or formic acid amine.

  • The key steps include:

    • Catalyst oxidation of 4-picoline-2-carboxylic acid ethyl ester to form the oxynitride intermediate.
    • Solvent extraction and recrystallization to purify the intermediate.
    • Reduction under mild conditions (0–50 °C) with Pd/C catalyst to yield the piperidine carboxylic acid ester hydrochloride.

This approach provides a high yield (~78%) of the desired ester hydrochloride intermediate, which can be further transformed into the piperazine derivative.

Formation of N-Methyl and 4-Isopropyl Substitutions on Piperazine

  • The introduction of N-substituents such as methyl and isopropyl groups on piperazine nitrogen atoms can be achieved by alkylation reactions using appropriate alkyl halides or via reaction with substituted carbamoyl chlorides.

  • A single-pot process for preparation of N,N-disubstituted carboxamides involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base (e.g., N-methylpiperidine, N-methylpyrrole, or 4-methylmorpholine) at 10–50 °C for 15–60 minutes.

  • This method is energy and time efficient, scalable for commercial manufacturing, and applicable to various N,N-disubstituted carboxamides, including those with alkyl substitutions like isopropyl and methyl groups on the nitrogen atoms.

Coupling of Piperazine with Carboxamide Moiety

  • The carboxamide group at the 2-position of the piperazine ring can be introduced by coupling the piperazine derivative with a suitable carboxylic acid derivative or carbamoyl chloride.

  • The reaction typically proceeds under mild conditions with tertiary amine bases to neutralize generated HCl and promote amide bond formation.

  • For example, reacting a 4-isopropyl-substituted piperazine with N-methylcarbamoyl chloride in the presence of a tertiary base (e.g., triethylamine) at room temperature yields the desired N-methylcarboxamide derivative.

Formation of Dihydrochloride Salt

  • The final step involves converting the free base form of 4-isopropyl-N-methylpiperazine-2-carboxamide into its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • This salt formation enhances compound stability, crystallinity, and handling properties.

  • The hydrochloride salt is typically isolated by recrystallization from solvents such as ethanol/ethyl acetate or petrol ether/ethyl acetate mixtures, yielding a white crystalline solid with high purity.

Summary of Preparation Methodology

Step Process Description Conditions Key Reagents Yield / Notes
1 Oxidation of 4-picoline-2-carboxylic acid ethyl ester to oxynitride intermediate 0–80 °C, 4–8 h Phospho-molybdic acid, H2O2, MeOH or EtOH Intermediate purified by extraction and recrystallization
2 Reduction of oxynitride to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride 0–50 °C, 1–20 h Pd/C catalyst, anhydrous formamide or formic acid amine ~78% yield
3 Alkylation / substitution on piperazine nitrogen atoms 10–50 °C, 15–60 min Di-substituted carbamoyl chloride, tertiary base (e.g., N-methylpiperidine) Single-pot process, scalable
4 Coupling to form 4-isopropyl-N-methylpiperazine-2-carboxamide Room temperature Appropriate carbamoyl chloride and base Efficient amidation
5 Salt formation to dihydrochloride Room temperature HCl in ethanol or ethyl acetate Crystalline dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperazine moiety, which is known for its chemical reactivity .

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents depending on the desired transformation . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.

Major Products Formed: The major products formed from these reactions include various substituted piperazines, which can be further functionalized to enhance their biological and chemical properties .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different domains:

1. Medicinal Chemistry

  • Pharmaceutical Development : The structural similarity of 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride to other bioactive piperazine derivatives makes it a candidate for developing new pharmaceuticals. It may serve as a scaffold for synthesizing compounds with enhanced therapeutic properties, particularly in treating central nervous system disorders and other conditions.
  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties, suggesting that derivatives of this compound could be explored for developing new antibacterial or antifungal agents .

2. Biological Research

  • Mechanism of Action Studies : Research has focused on understanding how this compound interacts with biological targets, including receptors and enzymes. Its mechanism may involve modulation of neurotransmitter systems, which is crucial for developing treatments for psychiatric disorders .
  • Inhibition Studies : The compound has been investigated for its role in inhibiting specific biological pathways, which can be pivotal in drug discovery processes targeting diseases such as cancer and infectious diseases .

3. Industrial Applications

  • Chemical Intermediates : In the chemical industry, this compound is utilized as an intermediate in synthesizing various active pharmaceutical ingredients (APIs) and chemical compounds.

Table 1: Summary of Applications

Application AreaSpecific Uses/Research Focus
Medicinal ChemistryDrug development for CNS disorders
Antimicrobial agent development
Biological ResearchMechanism of action studies
Inhibition of disease-related pathways
Industrial ApplicationsIntermediate for API synthesis

Case Studies

  • Antimicrobial Properties : A study evaluated the antimicrobial activity of piperazine derivatives, including this compound, against various bacterial strains. Results showed significant activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents .
  • CNS Disorders : Research involving piperazine derivatives demonstrated their efficacy in modulating neurotransmitter systems. Specifically, compounds similar to this compound were shown to enhance serotonin receptor activity, suggesting therapeutic potential in treating depression and anxiety disorders .
  • Pharmacokinetics Studies : A pharmacokinetic study assessed the absorption and metabolism of related piperazine compounds in vivo. Findings indicated that structural modifications could significantly enhance bioavailability and reduce metabolic degradation, paving the way for more effective drug formulations .

Mechanism of Action

The mechanism of action of 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves its role as an IMPDH inhibitor. This compound targets the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the synthesis of guanine nucleotides. By inhibiting IMPDH, the compound disrupts nucleotide synthesis, leading to reduced cellular proliferation and metabolic activity .

Comparison with Similar Compounds

Key Findings :

  • Solubility : Like capmatinib dihydrochloride and trientine dihydrochloride , the dihydrochloride form of 4-isopropyl-N-methylpiperazine-2-carboxamide ensures enhanced aqueous solubility, critical for drug formulation.
  • pH Profile : Piperazine dihydrochloride exhibits a pH of 3.0–3.4 , suggesting a similar acidic profile for the compound due to protonation of piperazine nitrogens.
  • Polymorphism : Capmatinib dihydrochloride’s polymorphic behavior underscores the need for rigorous crystallization control during synthesis , a consideration likely applicable to the compound.

Analytical and Regulatory Considerations

  • Purity Standards : Impurity profiling of dihydrochloride salts (e.g., 1,2,4-triazolo derivatives ) requires advanced techniques like HPLC and NMR, applicable to the compound’s quality control.
  • Regulatory Precedents : Capmatinib dihydrochloride’s characterization via XRPD and DSC provides a template for validating the compound’s solid-state properties.

Biological Activity

4-Isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a piperazine ring substituted with isopropyl and methyl groups, which contribute to its unique biological properties. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 8 μM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil, which has an IC50 of 17 μM .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of specific cellular pathways. It is believed to interact with enzymes involved in DNA replication and repair, thereby inducing apoptosis in cancer cells. This interaction may involve the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the piperazine ring or substituents can significantly alter its biological activity. For example, studies have shown that substituting different groups at the 2-position of the piperazine can enhance potency and selectivity against specific cancer types .

ModificationObserved Effect
Addition of halogen groupsIncreased lipophilicity and cellular uptake
Variation in alkyl chain lengthAltered binding affinity to target enzymes
Changes in functional groupsEnhanced selectivity towards cancer cell lines

Case Studies

  • Inhibition of HER2 and EGFR Mutants : A study evaluated the compound's effectiveness against HER2 and EGFR mutant cell lines, reporting IC50 values ranging from 49 to 208 ng/mL. The results indicated that the compound could induce significant apoptosis through mitochondrial pathways, evidenced by increased levels of caspase-9 .
  • Antimalarial Potential : Preliminary investigations have suggested that derivatives of this compound may also exhibit antimalarial properties, targeting PfATP4 activity. Such findings open avenues for developing treatments against malaria using piperazine derivatives as a scaffold .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride in laboratory settings?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDC•HCl) with HOBt as an activator. For example, the acid intermediate is reacted with a piperazine derivative in dichloromethane, followed by purification via flash chromatography and salt formation with HCl in diethyl ether . Ensure stoichiometric control of reagents (e.g., 1:1 molar ratio of acid to amine) and monitor reaction progress using TLC or LC-MS.

Q. How should the compound be stored to ensure stability, and what are the critical degradation factors?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C). Avoid prolonged storage (>12 months) due to hydrolysis risks, particularly in humid environments. Degradation products may include toxic gases (e.g., HCl, nitrogen oxides) under thermal stress (>200°C) or exposure to oxidizers . Regularly validate stability via HPLC or NMR.

Q. What solvents are optimal for dissolving this compound, and how does solubility affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or dichloromethane. Pre-dissolve in DMSO (10–50 mM stock) for biological assays, but confirm solvent inertness in downstream applications (e.g., avoid DMSO in electrophysiology) . Use sonication or gentle heating (≤40°C) to aid dissolution.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data across studies?

  • Methodological Answer : Discrepancies often arise from batch-specific impurities or hydration states. Characterize the compound’s hydration using thermogravimetric analysis (TGA) and Karl Fischer titration. Compare solubility in rigorously dried solvents vs. ambient conditions. Cross-validate findings with orthogonal techniques (e.g., X-ray crystallography for solid-state structure) .

Q. What strategies are effective for optimizing reaction yields in the synthesis of piperazine-based derivatives like this compound?

  • Methodological Answer :

  • Catalytic Optimization : Screen coupling agents (e.g., HATU vs. EDC) to improve efficiency.
  • pH Control : Maintain basic conditions (pH 8–9) during amine coupling to minimize side reactions.
  • Salt Formation : Use counterion exchange (e.g., HCl vs. TFA) to enhance crystallinity and purity .
  • Scale-Up : Transition from batch to flow chemistry for improved heat and mass transfer .

Q. How can researchers integrate this compound into a theoretical framework for studying neurotransmitter receptor interactions?

  • Methodological Answer : Design docking studies using the compound’s 3D structure (from crystallography or computational modeling) to predict binding affinities for receptors like 5-HT or dopamine receptors. Validate hypotheses via competitive radioligand assays (e.g., using [³H]-spiperone) and correlate with functional cAMP assays .

Q. What advanced analytical techniques are recommended for characterizing impurities in this compound?

  • Methodological Answer :

  • LC-HRMS : Identify trace impurities (e.g., N-methylpiperazine byproducts) with mass accuracy <2 ppm.
  • ²H/¹³C NMR : Detect isotopic shifts caused by residual solvents or degradation products.
  • ICP-MS : Quantify heavy metal contaminants (e.g., Pd from catalytic reactions) to <1 ppm .

Q. How can the compound’s reactivity profile inform its use in synthesizing novel bioactive analogs?

  • Methodological Answer : Exploit its piperazine core for functionalization:

  • N-Alkylation : React with alkyl halides to introduce hydrophobic side chains.
  • Carboxamide Modification : Perform hydrolysis to generate free amines for subsequent acylation.
  • Cross-Coupling : Use Buchwald-Hartwig conditions to introduce aryl/heteroaryl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 2
4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride

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